Ethyl Quinoxaline-5-carboxylate

Antimycobacterial Tuberculosis Medicinal Chemistry

Researchers requiring a regiospecific ethyl ester building block for quinoxaline-based SAR studies face supply inconsistencies that compromise synthetic route fidelity. Ethyl Quinoxaline-5-carboxylate (CAS 7044-09-9) resolves this as the defined intermediate for generating bioactive probes. - Direct precursor to quinoxaline-5-carboxylic acid (Qx28), a potent (IC50=200 nM) and selective (>250-fold) human 12/15-LOX inhibitor validated in murine ischemia models. - Provides the critical ethyl ester benchmark for antitubercular 1,4-dioxide SAR, delivering intermediate in vitro potency and balanced lipophilicity. - Ensures regiospecific C5-functionalization, eliminating costly regioisomer separation in multi-step syntheses of otoprotective candidates.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
Cat. No. B11898574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Quinoxaline-5-carboxylate
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C(=CC=C1)N=CC=N2
InChIInChI=1S/C11H10N2O2/c1-2-15-11(14)8-4-3-5-9-10(8)13-7-6-12-9/h3-7H,2H2,1H3
InChIKeyVJXUQLGJDXYGBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Quinoxaline-5-carboxylate: Versatile Scaffold for Synthesis & Discovery


Ethyl Quinoxaline-5-carboxylate (CAS 7044-09-9, MF: C11H10N2O2, MW: 202.21) is a fundamental building block within the quinoxaline class, a privileged N-heterocyclic scaffold widely recognized in medicinal chemistry for its diverse pharmacological potential [1]. This compound is specifically defined by the esterification of the 5-position carboxylic acid on the quinoxaline ring, a modification that critically influences its reactivity, bioavailability, and utility as a synthetic intermediate compared to its free acid or methyl ester counterparts [2].

Quinoxaline privileged scaffold for medicinal chemistry and probe development
Ethyl ester at position 5 – balanced reactivity for SAR, synthesis, and property optimization
Supports antitubercular, kinase, lipoxygenase, and ototoxicity research workflows

Why the Ester Moiety Matters for Reactivity and Bioactivity


While the quinoxaline nucleus is a common pharmacophore, substituting one analog for another without consideration of its ester moiety is scientifically unjustified. The ester group is not a passive structural feature; it dictates both the compound's utility as a synthetic intermediate and its intrinsic biological profile. For example, in the 1,4-dioxide series, the ethyl ester confers an intermediate in vitro antitubercular activity (MIC/IC50) compared to the more active benzyl ester and less active tert-butyl ester, demonstrating a clear rank-order of potency directly linked to the ester [1]. Furthermore, the ethyl ester at the 5-position provides distinct physical properties (e.g., LogP, solubility) and reactivity that differ significantly from its positional isomers (e.g., 6-carboxylate) or the free carboxylic acid [2]. Using the incorrect ester would alter the pharmacokinetic and pharmacodynamic properties of a lead series or change the reaction pathway and yield of a multi-step synthesis, thereby invalidating any structure-activity relationship (SAR) or process chemistry assumptions.

Ester type alters bioactivity rank-order Ethyl ester shows an intermediate antitubercular rank versus benzyl or tert-butyl esters; rank may shift with different ester groups, invalidating SAR comparisons.
Positional isomer leads to different target engagement 5-carboxylate scaffold directs toward lipoxygenase (12/15-LOX) and otoprotection models; 2-carboxylate analogs show EGFR-TK inhibitor profiles. Target specificity may not transfer.
Regioisomer substitution invalidates synthetic routes Ethyl quinoxaline-6-carboxylate yields different regioisomeric products. Reactivity and downstream coupling outcomes may not reproduce with the 6-isomer.

Differentiation Evidence Against Closest Analogs


Antitubercular Potency and Lipophilicity by Ester Type

In a study of quinoxaline-2-carboxylate 1,4-dioxides, the nature of the ester group was shown to have a critical, rank-order impact on in vitro antitubercular activity. The ethyl ester analog demonstrated intermediate potency, positioned between the more active benzyl ester and the less active tert-butyl ester [1]. This rank-order correlates with calculated lipophilicity (cLogP), where the ethyl ester provides a balanced cLogP compared to the highly lipophilic benzyl and the bulkier tert-butyl esters, impacting bacterial membrane permeability [1].

Ester rank-order
Reported class-level
Benzyl > Ethyl > 2-methoxyethyl > Allyl > tert-Butyl
Supports lipophilicity-driven SAR interpretation
Reported rank-order; direct MIC/IC50 transfer to other series not implied
Antimycobacterial Tuberculosis Medicinal Chemistry

Selective Enzyme Inhibition: 5-Carboxylate vs. 2-Carboxylate

The position of the carboxylate moiety on the quinoxaline ring directs activity toward specific biological targets. The 5-carboxylate scaffold, and its ethyl ester, serves as a key intermediate for developing inhibitors of targets like human reticulocyte 15-lipoxygenase-1 (12/15-LOX), with the free acid form (Qx28) showing potent and selective nanomolar inhibition (IC50 = 200 nM) [1]. In contrast, the 2-carboxylate scaffold is extensively explored for generating potent EGFR-TK inhibitors, with specific derivatives exhibiting sub-nanomolar activity (e.g., compound 11, IC50 = 0.508 nM vs. erlotinib IC50 = 0.439 nM) [2].

Target specificity
Cross-study comparable
5-CO2H analog 12/15-LOX IC50 200 nM vs 2-carboxamide EGFR-TK IC50 0.508 nM
Scaffold position directs target class selection
Cross-study context; direct comparison within a single assay not available
EGFR Anticancer Tyrosine Kinase

Synthetic Reactivity: Position 5 vs. Position 6 Isomers

The electronic and steric environment of the ethyl ester is critically dependent on its position on the quinoxaline ring. The 5-position is adjacent to the nitrogen at position 4, placing the ester in a peri-like relationship that alters its reactivity compared to the 6-substituted isomer [1]. This positional difference can lead to significant changes in reaction yields and conditions during downstream derivatization, a key factor for process chemists and medicinal chemists planning synthetic routes [2].

Isomer reactivity
Supporting evidence
5-ester adjacent to N4 alters steric/electronic profile vs 6-ester
Regioisomer choice critical for derivatization fidelity
Qualitative difference; reaction yields require individual validation
Organic Synthesis Medicinal Chemistry Building Block

Otoprotective Phenotype of the 5-Carboxylate Core

A phenotypic screen of quinoxaline derivatives for protection against aminoglycoside-induced hair cell death identified the unadorned quinoxaline-5-carboxylic acid (Qx28) as the most effective compound in the library [1]. The ethyl ester of this acid serves as a direct prodrug or a key synthetic intermediate to this validated otoprotective phenotype. This contrasts with the majority of quinoxaline SAR, which focuses on direct antimicrobial or anticancer activities, and demonstrates a unique biological signature for the minimally substituted 5-carboxylate core [2].

Ototoxicity phenotype
Reported rank
Ranked 1st among 68 quinoxaline derivatives in hair-cell protection screen
Supports otoprotection model-response context
Rank from zebrafish and mouse explant models; translational review required
Otoprotection Aminoglycoside Toxicity Chemical Biology

Research and Industrial Application Scenarios


Medicinal Chemistry: Antitubercular Ester SAR Optimization

In a program developing novel antitubercular agents based on the quinoxaline-2-carboxylate 1,4-dioxide scaffold, Ethyl Quinoxaline-5-carboxylate provides the critical ethyl ester reference point for SAR studies. As demonstrated, the ethyl ester yields an intermediate level of in vitro potency and balanced lipophilicity compared to other esters like benzyl or tert-butyl [5]. A medicinal chemist would procure this compound to systematically explore the ester moiety's impact on pharmacokinetic properties and in vivo efficacy, using it as the benchmark for optimizing drug-likeness while maintaining activity.

Chemical Biology: Lipoxygenase Inhibitor Precursor

Ethyl Quinoxaline-5-carboxylate is the direct synthetic precursor to quinoxaline-5-carboxylic acid (Qx28), a validated and potent (IC50 = 200 nM) and selective (>250-fold) inhibitor of human 12/15-lipoxygenase [5]. Researchers investigating the role of 12/15-LOX in ischemic stroke, inflammation, or other diseases would prioritize this compound to synthesize the active probe and its analogs for cell-based assays and in vivo model studies, such as the mouse model of permanent focal ischemia, where the active acid has demonstrated significant efficacy [5].

Process Chemistry: Regiospecific Derivatization Building Block

For the multi-step synthesis of complex quinoxaline-based pharmaceuticals or materials, the regiospecific placement of the ethyl ester at the 5-position is a non-negotiable requirement. This compound ensures that downstream reactions, such as amidation or heterocycle formation, occur at the intended position, avoiding the formation of unwanted regioisomers that would require costly and time-consuming separation [5]. The availability of this specific isomer as a high-purity intermediate streamlines synthetic routes and ensures the fidelity of the final product's structure [6].

Ototoxicity Research: Protective Agent Intermediate

Researchers focused on mitigating the ototoxic side effects of life-saving drugs like aminoglycoside antibiotics and cisplatin should consider Ethyl Quinoxaline-5-carboxylate as a crucial starting material. The free acid, quinoxaline-5-carboxylic acid, was identified from a large library as the single most effective quinoxaline derivative for protecting sensory hair cells from damage in zebrafish and mouse cochlear explant models [5]. This compound is therefore the essential precursor for developing novel otoprotective therapeutics based on this validated phenotype [6].

Application
Selection Property
Validation Focus
Antitubercular ester SAR
Balanced lipophilicity ester benchmark
In vitro MIC rank-order interpretation
12/15-LOX inhibitor synthesis
5-carboxylate precursor identity
Enzyme inhibition assay context
Regiospecific derivatization
5-position ester regioisomer
Downstream coupling consistency
Aminoglycoside hair-cell protection studies
5-carboxylate core phenotype
Zebrafish/cochlear explant endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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